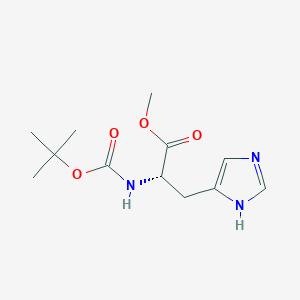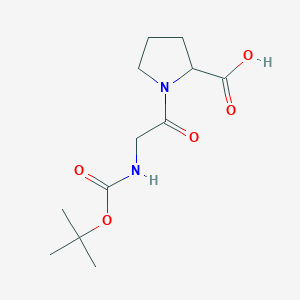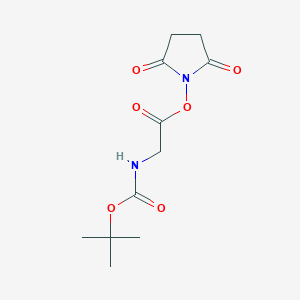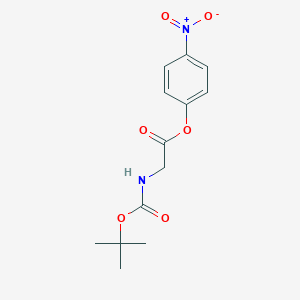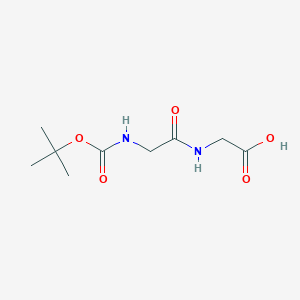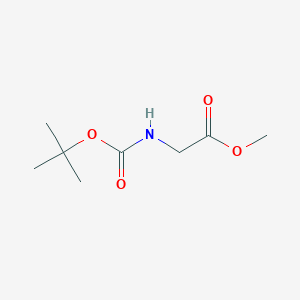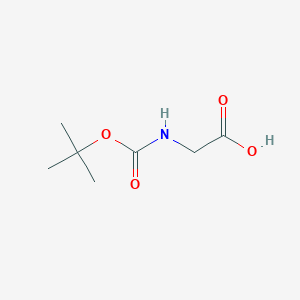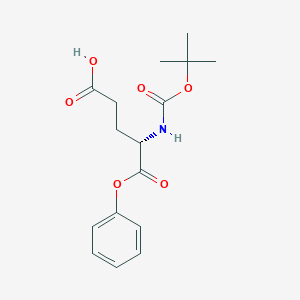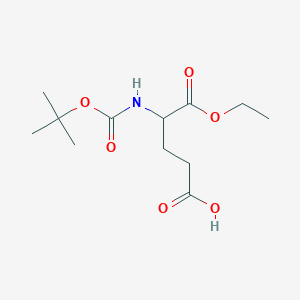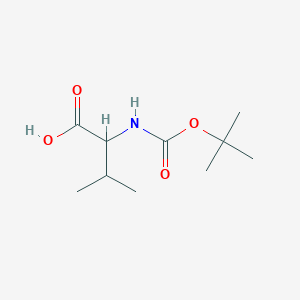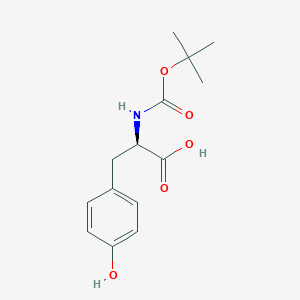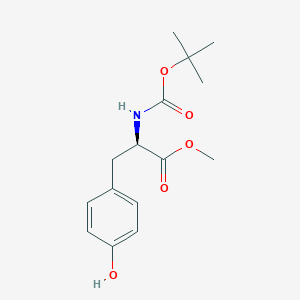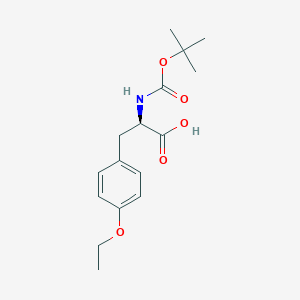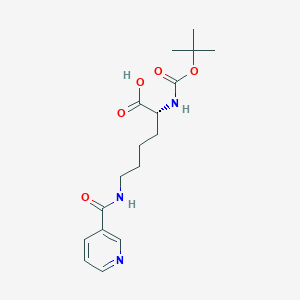
Boc-D-Lys(nicotinoyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-D-Lys(nicotinoyl)-OH” is a specialty product used in proteomics research . It’s a derivative of boc-lysine , which is a type of protected amino acid. The “Boc” in its name refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis.
Synthesis Analysis
The synthesis of Boc-D-Lys(nicotinoyl)-OH and similar compounds can be achieved through the polymerization of α-amino acid N-carboxyanhydrides (NCAs) . Lithium hexamethyldisilazide (LiHMDS) has been shown to initiate an extremely rapid NCA polymerization process .Molecular Structure Analysis
The molecular formula of Boc-D-Lys(nicotinoyl)-OH is C17H25N3O5, and it has a molecular weight of 351.4 .Chemical Reactions Analysis
The NCA polymerization process used in the synthesis of Boc-D-Lys(nicotinoyl)-OH is very sensitive to moisture and typically must be conducted in a glove box . The reaction is completed within minutes or hours and can be conducted in an open vessel .Wissenschaftliche Forschungsanwendungen
Polypeptide Synthesis and Characterization
Boc-D-Lys(nicotinoyl)-OH has applications in the synthesis and characterization of polypeptides. Zhao Yi-nan and Melanie Key (2013) demonstrated the synthesis of Fmoc-L-Lys(Boc)-OH, which can be used in peptide and polypeptide synthesis, with potential in the treatment of diseases (Zhao Yi-nan & Melanie Key, 2013).
Protection and Activation in Peptide Chemistry
The use of Boc-protected amino acids is crucial in peptide chemistry. R. Matsueda et al. (1981) discussed the use of Boc-Cys(Npys)–OH, showing its resistance to acids and its ability to form disulfide bonds, an important function in protein and peptide chemistry (R. Matsueda et al., 1981).
Synthesis of Redox Derivatives of Lysine
Boc-L-Lysine derivatives have been synthesized for creating redox derivatives of lysine, as shown by B. Peek et al. (2009). These derivatives have potential applications in molecular electronic devices, photovoltaic cells, and light-harvesting proteins (B. Peek et al., 2009).
Antimicrobial Activity
Sherine N. Khattab (2005) reported on the synthesis of N-Boc-amino acid hydrazides, highlighting their high yields and purity. The study showed the antimicrobial activity of the synthesized compounds, demonstrating the potential medical applications of these Boc-protected amino acids (Sherine N. Khattab, 2005).
Synthesis of Opioid Peptides
Boc-protected homoarginine derivatives were used in the synthesis of opioid peptides, as researched by J. Izdebski et al. (2007). This research provides insights into the design of biologically active peptides with increased resistance to degradation (J. Izdebski et al., 2007).
Peptide Syntheses Intermediates
Improved syntheses of Boc-protected L-lysine have been employed in various peptide syntheses, including for segments of ACTH and β-endorphin. J. M. Scott et al. (1981) discussed the value of these intermediates in peptide synthesis (J. M. Scott et al., 1981).
Applications in Biomedical Research
Boc-protected L-lysine was used in the functionalization of single-walled carbon nanotubes for biomedical applications, as explored by J. Mulvey et al. (2014). This demonstrates the molecule's utility in nanomedicine and drug delivery systems (J. Mulvey et al., 2014).
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHRBXNIOXCRQY-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Lys(nicotinoyl)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

